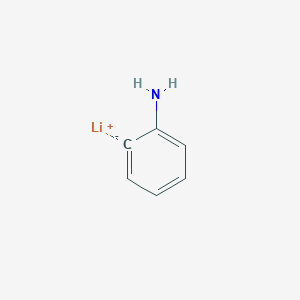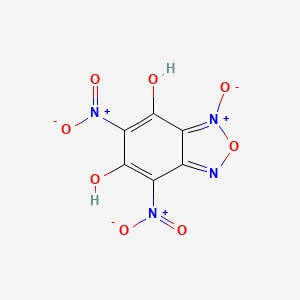
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide is a chemical compound with the molecular formula C6H2N4O6 It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and a diol functionality
Méthodes De Préparation
The synthesis of 2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide typically involves the nitration of benzoxadiazole derivatives. One common method includes the reaction of benzoxadiazole with nitric acid under controlled conditions to introduce nitro groups at the desired positions. The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro groups and diol functionality play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with key biomolecules .
Comparaison Avec Des Composés Similaires
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide can be compared with other similar compounds, such as:
Benzofurazan, 4,6-dinitro-, 1-oxide: This compound has a similar structure but lacks the diol functionality.
5,7-Dinitro-1,3-dihydro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide: This compound has amino groups instead of diol groups.
Benzofuroxan: This compound has a similar benzoxadiazole ring but different substituents.
The uniqueness of this compound lies in its specific combination of nitro groups and diol functionality, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
137678-12-7 |
|---|---|
Formule moléculaire |
C6H2N4O8 |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4,6-diol |
InChI |
InChI=1S/C6H2N4O8/c11-5-2(8(13)14)1-3(10(17)18-7-1)6(12)4(5)9(15)16/h11-12H |
Clé InChI |
LAQFYMVRPPATDQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C2=[N+](ON=C2C(=C1O)[N+](=O)[O-])[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





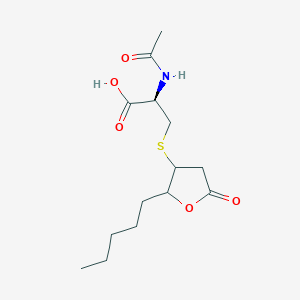
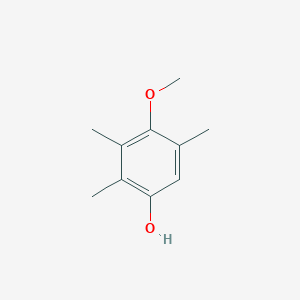

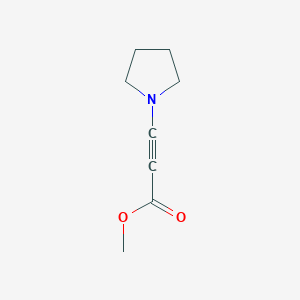
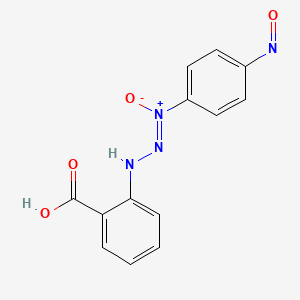
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
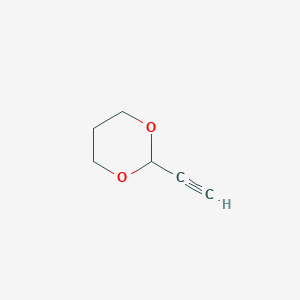
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
